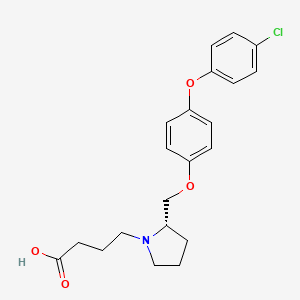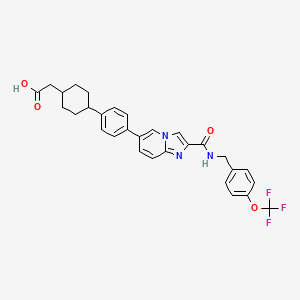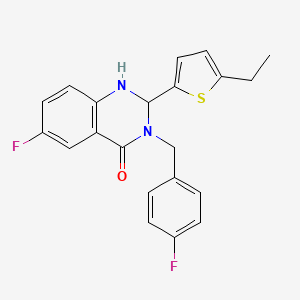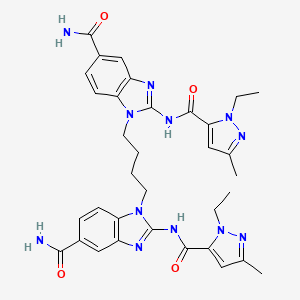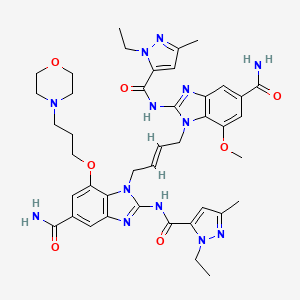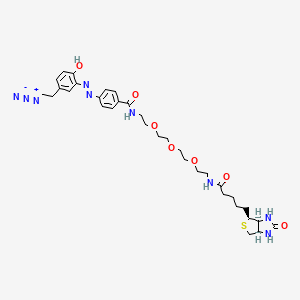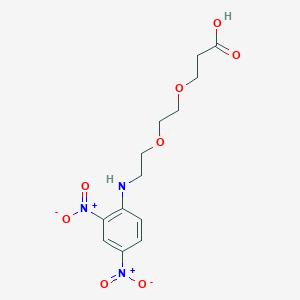
DNP-PEG2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . DNP is involved in biological applications such as participating in ion transport across membranes . The terminal carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .
Synthesis Analysis
The reactive groups on S1 and S2 (DNP-PEG2-acid) were protected with Boc and t-butyl groups to inhibit cross-reactivity during the synthesis . Compound S1 and S2 contained a reactive amine handle that allowed easy conjugation with the activated form of PEG2-DNP-carboxylic acid .Molecular Structure Analysis
DNP-PEG2-acid contains total 41 bond(s); 24 non-H bond(s), 11 multiple bond(s), 12 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aromatic), 2 nitro group(s) (aromatic), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis
DNP-PEG2-acid linker contains a DNP and carboxylic acid moiety. DNP is used to help understand the chemiosmotic and other membrane transport processes in biochemistry research. The terminal carboxylic acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
Polyethylene glycol is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags and crosslinkers with which it is incorporated as constituent chemical group .Applications De Recherche Scientifique
Lipid Nanoparticles for siRNA or mRNA Delivery : DNP NMR spectroscopy has been used to structurally characterize lipid nanoparticles (LNPs) containing siRNA or mRNA. These LNPs, composed of ionizable cationic lipid, phospholipid, cholesterol, and PEG, form stable complexes with bioactive drugs like siRNA for extended periods, suggesting their potential in drug delivery applications (Viger‐Gravel et al., 2018).
Gene Delivery to Specific Organs : Highly compacted DNA nanoparticles (DNPs), made using PEG-linked poly-l-lysine, have shown efficient gene delivery to the brain, eyes, and lungs. These DNPs employ regulated trafficking mechanisms to target specific intracellular compartments, indicating their potential in targeted gene therapy (Kim et al., 2012).
Dextran-Based Nanoparticles for Hepatic Drug Delivery : Dextran-based nanoparticles (DNP), optionally PEGylated, have been evaluated for targeting myeloid cells in the liver. These DNPs show promise as liver-specific drug carriers without toxic side effects, highlighting their potential in clinical applications targeting liver macrophages (Foerster et al., 2015).
Gold Nanoparticles in Cancer Cell Imaging : Gold nanoparticles modified with thiol compounds, including PEG-SH, have been studied for their colloidal stability and potential applications in bioassays and cancer diagnostics. These nanoparticles exhibit enhanced stability in aqueous solutions, making them suitable for cancer cell imaging applications (Gao et al., 2012).
Lipid/Polymer Nanoparticles for siRNA Delivery to Lungs : Hybrid lipid-polymer nanoparticles (hNPs) have been studied for siRNA delivery to the lungs, particularly for cystic fibrosis treatment. These hNPs can overcome mucus and cellular lung barriers, indicating their potential in pulmonary delivery of siRNA for local treatment of lung diseases (Conte et al., 2022).
Vitamin D-Conjugated Nanoparticles for Bone Regeneration : Vitamin D-conjugated gold nanoparticles have been developed to enhance osteogenic differentiation of human adipose-derived stem cells. These nanoparticles show potential as functional nanomaterials for bone regeneration in tissue engineering (Nah et al., 2019).
Diatomite-Based Nanovectors for Drug Delivery : Diatomite nanoparticles (DNPs) have been biofunctionalized with PEG and cell-penetrating peptides for improved physicochemical properties, enhanced cellular uptake in cancer cells, and increased biocompatibility. These modified DNPs are promising for drug delivery applications in cancer therapy (Terracciano et al., 2015).
Safety And Hazards
DNP-PEG2-acid should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALENBFHFRJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG2-acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

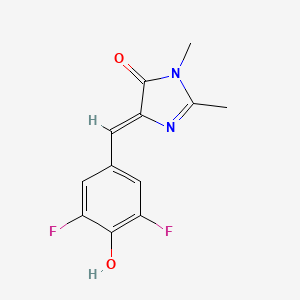
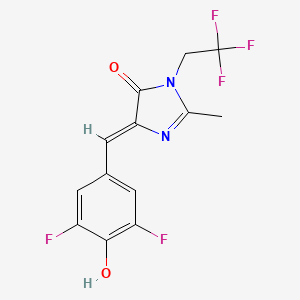
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)

